N-(2-bromophenyl)-1-phenylmethanesulfonamide

Description

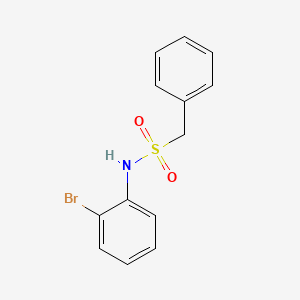

N-(2-bromophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide backbone substituted with a bromine atom at the ortho-position of the aromatic amine group. The bromine atom introduces steric and electronic effects that influence reactivity, solubility, and binding interactions.

Properties

IUPAC Name |

N-(2-bromophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXYQWMFLSAFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-bromoaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-bromoaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-aryl sulfonamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of sulfonamide-based drugs with potential antibacterial or anticancer properties.

Biological Studies: The compound can be used to study the effects of sulfonamides on various biological pathways and targets.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The bromine atom can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Hypothetical data inferred from analogs.

Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in compound 9 from ) may enhance hydrophobic interactions but reduce electronic withdrawal effects. This could influence binding affinity in biological systems .

- Cyanophenyl vs.

- Azepane vs. Aromatic Rings : The azepane ring in adds conformational flexibility and basicity, which may improve bioavailability but increase molecular weight (333.24 vs. 326.21 for the target compound) .

Pharmacological and Physicochemical Properties

- Acid Dissociation (pKa) : The pKa of N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide (9.93) suggests moderate basicity, influencing ionization state under physiological conditions .

Research Findings and Implications

SAR Insights: Electron-withdrawing groups (e.g., cyano, CF₃) enhance stability but may reduce solubility. Bulky substituents like azepane improve target selectivity but complicate synthesis .

Biological Potential: While direct data for the target compound are unavailable, analogs with bromine or chlorine substituents show promise in antiproliferative and enzyme inhibition studies .

Biological Activity

N-(2-bromophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group, which is known for its biological significance. The compound's structure is as follows:

- Chemical Formula : C13H12BrN1O2S

- Molecular Weight : 327.21 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its reactivity and potential biological interactions.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation, making sulfonamides effective antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various sulfonamide derivatives found that this compound had a minimum inhibitory concentration (MIC) against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, including HeLa and MCF-7 cells. Results indicated that while the compound exhibited antibacterial activity, it also showed moderate cytotoxicity with an IC50 value of approximately 25 µM in HeLa cells.

Study on Antitumor Activity

A notable study investigated the potential antitumor effects of this compound in a mouse model of cancer. The compound was administered at varying doses, and tumor growth was monitored over four weeks. The results demonstrated a significant reduction in tumor size at higher doses (50 mg/kg), indicating its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of sulfonamides have revealed that modifications to the phenyl rings can enhance biological activity. For instance, substituting different halogens or alkyl groups on the phenyl rings has been shown to improve antimicrobial efficacy. This highlights the importance of chemical modifications in optimizing therapeutic properties.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-bromophenyl)-1-phenylmethanesulfonamide to ensure high yield and purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions, such as temperature, solvent selection, and stoichiometry. For sulfonamide derivatives, coupling reactions between 2-bromoaniline and phenylmethanesulfonyl chloride are common. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or halogenated intermediates. Monitoring via TLC and optimizing pH during sulfonamide formation can improve yields .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization in solvents like ethanol or DMSO at controlled temperatures yields diffraction-quality crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structural refinement software (e.g., SHELX) resolves bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonding between the sulfonamide group and adjacent aromatic rings .

Q. What advanced spectroscopic methods confirm the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) verifies molecular weight (e.g., 340.18 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) assigns proton and carbon environments. For example, the sulfonamide NH proton typically appears as a singlet near δ 7.5 ppm in DMSO-d₆. FT-IR confirms functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with bromodomain-containing proteins, and what experimental approaches study these interactions?

- Methodological Answer : The compound binds to bromodomains (e.g., Brd4) via sulfonamide and bromophenyl groups. Co-crystallization with Brd4 bromodomain 1, followed by SC-XRD (resolution ~1.43 Å), reveals binding modes. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while surface plasmon resonance (SPR) measures kinetics (kon/koff). Competitive fluorescence polarization assays using acetylated histone peptides validate displacement of native ligands .

Q. What strategies resolve discrepancies in biological activity data across assays for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or protein isoforms. Cross-validate results using orthogonal methods:

- In vitro : Compare enzyme inhibition (IC₅₀) in biochemical assays vs. cellular viability (e.g., MTT assay).

- Structural analysis : Overlay X-ray structures with docking simulations (e.g., AutoDock Vina) to identify binding pose variations.

- Meta-analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies suggest:

- Bromophenyl substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity and binding affinity.

- Sulfonamide optimization : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) improves solubility and metabolic stability.

- Scaffold hybridization : Fusion with pyrazole or quinoline moieties (e.g., as in and ) enhances interactions with hydrophobic protein pockets .

Q. How can computational methods predict the binding affinity of this compound with novel targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Free energy perturbation (FEP) calculates relative binding energies. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points (e.g., hydrogen bond acceptors near the sulfonamide group). Machine learning models trained on existing bromodomain inhibitors predict activity against untested targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.